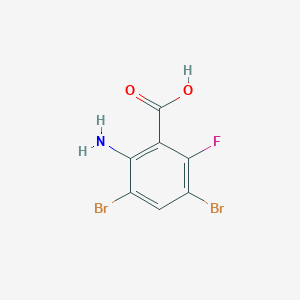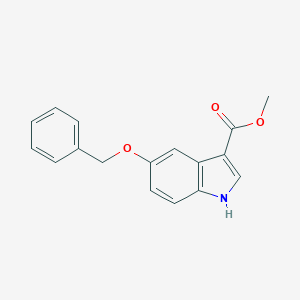
Methyl 5-(benzyloxy)-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(benzyloxy)-1H-indole-3-carboxylate is a chemical compound that belongs to the class of indole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mécanisme D'action
The mechanism of action of Methyl 5-(benzyloxy)-1H-indole-3-carboxylate is not fully understood. However, studies have suggested that the compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. The anti-inflammatory activity of the compound is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects:
Methyl 5-(benzyloxy)-1H-indole-3-carboxylate has been shown to have significant biochemical and physiological effects. Studies have shown that the compound can modulate various signaling pathways involved in cancer progression and inflammation. It has also been found to possess antioxidant activity, which can protect cells from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl 5-(benzyloxy)-1H-indole-3-carboxylate in lab experiments is its potent anticancer and anti-inflammatory activity. The compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for the research of Methyl 5-(benzyloxy)-1H-indole-3-carboxylate. One of the areas of interest is the development of more potent analogs of the compound with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the compound's potential applications in other fields, such as material science and catalysis. Finally, further studies are needed to elucidate the mechanism of action of the compound and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of Methyl 5-(benzyloxy)-1H-indole-3-carboxylate involves the reaction of 5-nitroindole with benzyl alcohol in the presence of a catalytic amount of potassium carbonate and methanol. The reaction mixture is then refluxed for several hours, followed by the addition of methyl iodide. The resulting product is then purified by column chromatography to obtain the final compound.
Applications De Recherche Scientifique
Methyl 5-(benzyloxy)-1H-indole-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to possess potent anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
methyl 5-phenylmethoxy-1H-indole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-20-17(19)15-10-18-16-8-7-13(9-14(15)16)21-11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASVXJHDAWPZFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598464 |
Source


|
| Record name | Methyl 5-(benzyloxy)-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(benzyloxy)-1H-indole-3-carboxylate | |
CAS RN |
173844-39-8 |
Source


|
| Record name | Methyl 5-(benzyloxy)-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluorobenzo[c]isoxazole-3-carbonitrile](/img/structure/B71622.png)

![6-Chloro-4-(2-ethyl-1,3-dioxolan-2-YL)-2-methoxypyridin-3-YL]methanol](/img/structure/B71633.png)
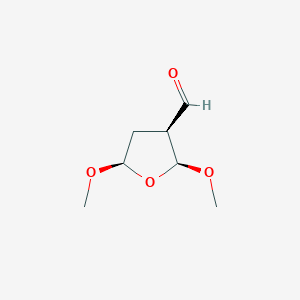

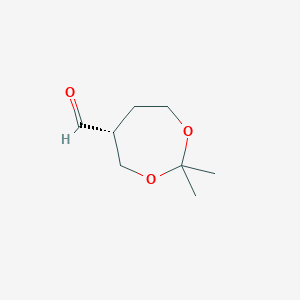
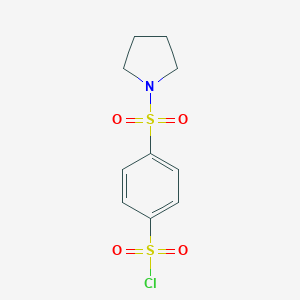
![1-[(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-3-yl]butan-1-one](/img/structure/B71647.png)

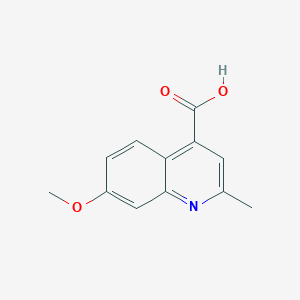
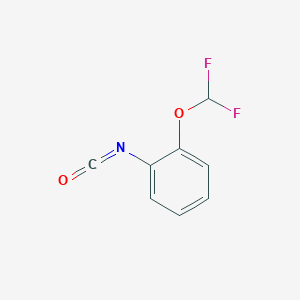
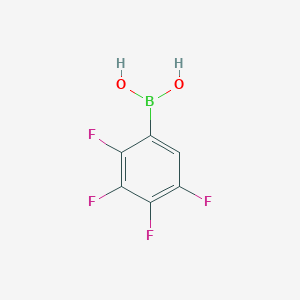
![6-Chlorobenzo[d]isoxazol-5-ol](/img/structure/B71657.png)
